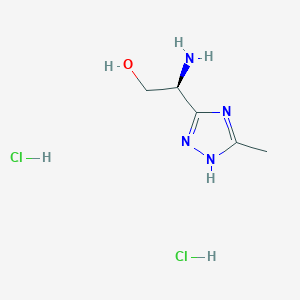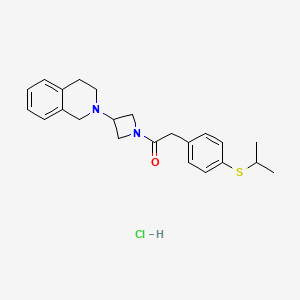![molecular formula C19H18ClFN2O3 B2728249 N'-(3-chloro-4-methoxyphenyl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide CAS No. 1049438-03-0](/img/structure/B2728249.png)
N'-(3-chloro-4-methoxyphenyl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3-chloro-4-methoxyphenyl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro-methoxyphenyl group and a fluorophenyl-cyclopropyl moiety linked by an oxalamide bridge. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, materials science, and other disciplines.
Métodos De Preparación
The synthesis of N'-(3-chloro-4-methoxyphenyl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropyl intermediate: This step involves the reaction of 4-fluorobenzyl chloride with cyclopropylamine under basic conditions to form the cyclopropyl intermediate.
Synthesis of the oxalamide bridge: The cyclopropyl intermediate is then reacted with oxalyl chloride to form the oxalamide bridge.
Introduction of the chloro-methoxyphenyl group: Finally, the oxalamide intermediate is reacted with 3-chloro-4-methoxyaniline under acidic conditions to yield the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
N'-(3-chloro-4-methoxyphenyl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon and copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
N'-(3-chloro-4-methoxyphenyl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities. Researchers investigate its ability to interact with specific biological targets and pathways.
Materials Science: The unique chemical structure of the compound makes it a candidate for the development of novel materials with specific properties, such as conductivity, fluorescence, and mechanical strength.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes, enzyme activity, and gene expression. It serves as a tool for understanding the molecular mechanisms underlying various biological phenomena.
Industrial Applications: The compound’s chemical properties make it suitable for use in the synthesis of other complex molecules, as well as in the development of new chemical processes and technologies.
Mecanismo De Acción
The mechanism of action of N'-(3-chloro-4-methoxyphenyl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to downstream effects. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
N'-(3-chloro-4-methoxyphenyl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide can be compared with other similar compounds, such as:
N1-(3-chloro-4-methoxyphenyl)-N2-(cyclopropylmethyl)oxalamide: This compound lacks the fluorophenyl group, which may result in different chemical and biological properties.
N1-(4-fluorophenyl)-N2-(cyclopropylmethyl)oxalamide: This compound lacks the chloro-methoxyphenyl group, which may affect its reactivity and interactions with biological targets.
N1-(3-chloro-4-methoxyphenyl)-N2-(phenylmethyl)oxalamide: This compound lacks the cyclopropyl group, which may influence its stability and overall chemical behavior.
Propiedades
IUPAC Name |
N'-(3-chloro-4-methoxyphenyl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O3/c1-26-16-7-6-14(10-15(16)20)23-18(25)17(24)22-11-19(8-9-19)12-2-4-13(21)5-3-12/h2-7,10H,8-9,11H2,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGQTAPOHSHQBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CC2)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
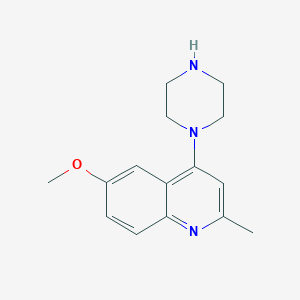



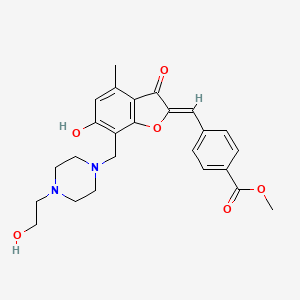
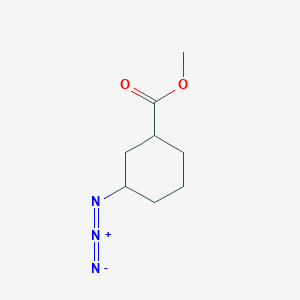
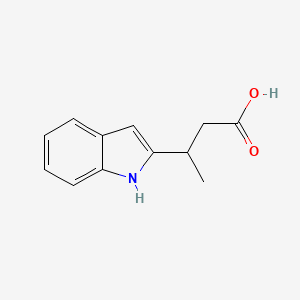
![N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide](/img/structure/B2728177.png)
![2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2728178.png)
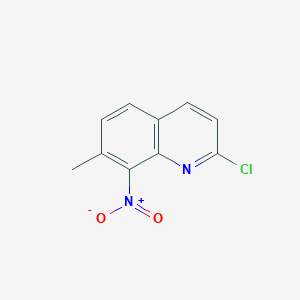
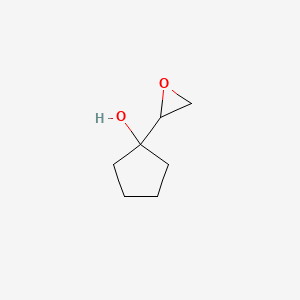
![1-[2-(4-Methylphenyl)-2-oxoethyl]-3-{[3-(trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione](/img/structure/B2728185.png)
